Lipophilicity-Driven Permeability Differentiation vs. the 5-Hydroxy Analog (CAS 1105196-16-4)
The target compound’s 5-(4-fluorobenzyl)oxy substituent eliminates the hydrogen bond donor present in the 5-hydroxy analog (CAS 1105196-16-4) and simultaneously increases computed lipophilicity. PubChem data show the target compound has 0 H-bond donors and an XLogP3 of 5.1, whereas the 5-hydroxy analog possesses 1 H-bond donor (the phenolic -OH) and a lower predicted LogP [1]. This shift from a donor-bearing to a fully acceptor-only profile alters predicted passive membrane permeability and CNS penetration potential, as governed by Lipinski’s and related drug-likeness rules.
| Evidence Dimension | Hydrogen bond donor count and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | H-bond donors = 0; XLogP3 = 5.1 |
| Comparator Or Baseline | 2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105196-16-4): H-bond donors = 1; XLogP3 not directly reported but predicted to be lower due to polar -OH group |
| Quantified Difference | Δ H-bond donors = -1; qualitative LogP increase expected based on 4-fluorobenzyl ether vs. hydroxyl substitution |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm) and structural comparison; no experimental LogP/logD measurements identified for either compound |
Why This Matters
Zero H-bond donors eliminate a key source of aqueous solvation free energy, making the target compound more suitable for cell-based assays where high passive permeability is required to access intracellular targets, compared to the more polar 5-hydroxy analog.
- [1] PubChem Compound Summary for CID 2152097. Computed properties: H-bond donor count = 0, XLogP3 = 5.1. National Center for Biotechnology Information (2025). View Source
